molecular formula C18H17ClO5S B2715166 Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate CAS No. 860650-17-5

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate

Cat. No. B2715166
CAS RN: 860650-17-5
M. Wt: 380.84
InChI Key: WPKRCQSXXVMGQO-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there isn’t specific information available on the synthesis of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate, it might be synthesized through a process similar to the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .

Scientific Research Applications

Electrooxidation and Cyclization

One application involves the electrooxidation and cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates, leading to the formation of cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates under mild conditions. This process is significant for the synthesis of aroylcyclopropane derivatives, which are valuable in organic synthesis (Okimoto et al., 2013).

Reactions with Thiophene Derivatives

Another application is observed in the reaction of dicarbomethoxycarbene with thiophene derivatives, forming dimethyl (2-thienyl)malonate. This reaction showcases the versatility of dimethyl malonate in forming complex thiophene-based structures, which are essential in materials science and organic electronics (Jenks et al., 2009).

Hydrogenation to 1,3-Propanediol

Furthermore, dimethyl malonate is used in the vapor-phase catalytic hydrogenation to produce 1,3-propanediol on a Cu/SiO2 catalyst. This process is notable for providing an alternative route to a vital monomer used in the manufacture of polytrimethylene-terephthalate, showcasing the importance of dimethyl malonate in industrial chemistry (Zheng et al., 2017).

Iridium-Catalyzed Regiospecific Allylation

The iridium-catalyzed regiospecific allylation of dimethyl malonate demonstrates its use in producing compounds with potential applications in organic synthesis and pharmaceuticals, indicating the broad utility of dimethyl malonate in catalytic reactions (Kabro et al., 2007).

properties

IUPAC Name

dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5S/c1-23-17(21)16(18(22)24-2)13(11-5-3-6-12(19)9-11)10-14(20)15-7-4-8-25-15/h3-9,13,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKRCQSXXVMGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CC(=O)C1=CC=CS1)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate

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